![molecular formula C15H18ClN B1389933 {4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185298-08-1](/img/structure/B1389933.png)
{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride
Overview
Description
“{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride” is a compound used for proteomics research applications . Its molecular formula is C15H18ClN and has a molecular weight of 247.77 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H17N.ClH/c1-12-6-8-13 (9-7-12)10-11-14-4-2-3-5-15 (14)16;/h2-9H,10-11,16H2,1H3;1H
. This code represents the molecular structure of the compound.
Scientific Research Applications
{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride has been used in a variety of scientific research applications. It has been used in pharmacology studies to investigate the effects of various compounds on the human body. It has also been used in biochemistry and physiology studies to investigate the action of enzymes and hormones. In addition, this compound has been used to study the effects of various drugs on the human body.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
Based on its structural similarity to other phenethylamines, it may interact with its targets by binding to them and inhibiting their function . This could result in changes to the biochemical pathways these targets are involved in.
Biochemical Pathways
Phenethylamines, in general, are known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Pharmacokinetics
It is known that the compound has a molecular weight of 24777 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been found to have anti-inflammatory activity .
Advantages and Limitations for Lab Experiments
The use of {4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available in crystalline form. In addition, it is easy to synthesize in a laboratory setting. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in aqueous solutions, and it has a relatively short half-life in the body.
Future Directions
There are a number of potential future directions for the use of {4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride in scientific research. One potential direction is to investigate the effects of this compound on other neurotransmitters, such as glutamate and GABA. In addition, further research could be done to investigate the effects of this compound on the cardiovascular system, as well as its potential use in the treatment of various neurological disorders. Finally, further research could be done to investigate the potential use of this compound in the development of new drugs and treatments for a variety of medical conditions.
Safety and Hazards
properties
IUPAC Name |
4-[2-(4-methylphenyl)ethyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14;/h2-5,8-11H,6-7,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWQJXNGDKIMOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185298-08-1 | |
Record name | Benzenamine, 4-[2-(4-methylphenyl)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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